molecular formula C15H14FNO B12963828 (S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride

(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride

Cat. No.: B12963828
M. Wt: 243.28 g/mol
InChI Key: JIBMIOIDQARPOA-JTQLQIEISA-N
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Description

(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the aminoethyl group, making it an enantiomerically pure substance. The presence of both amino and fluorophenyl groups suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluorobenzaldehyde with (S)-1-phenylethylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with a suitable acyl chloride to form the final product, (S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride: The enantiomer of the compound with potentially different biological activity.

    (S)-(2-(1-aminoethyl)phenyl)(4-fluorophenyl)methanone hydrochloride: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is unique due to its specific chiral center and the presence of both amino and fluorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

[2-[(1S)-1-aminoethyl]phenyl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H14FNO/c1-10(17)13-7-2-3-8-14(13)15(18)11-5-4-6-12(16)9-11/h2-10H,17H2,1H3/t10-/m0/s1

InChI Key

JIBMIOIDQARPOA-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N

Origin of Product

United States

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